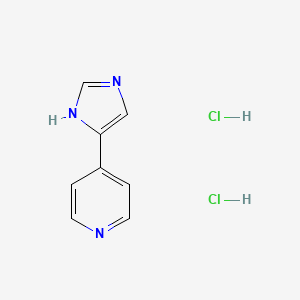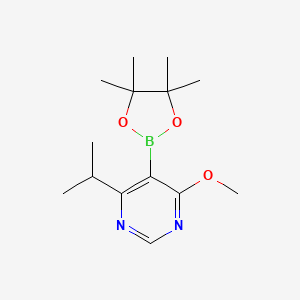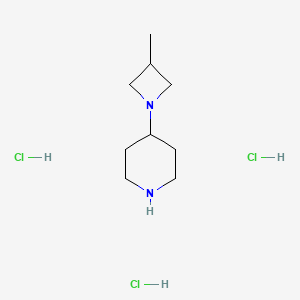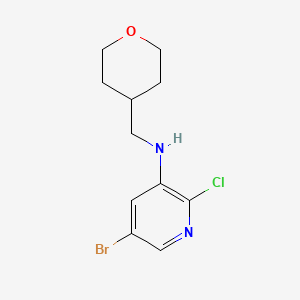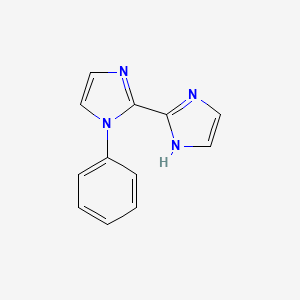
1-Phenyl-2,2'-bi-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,2’-bi-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,2’-bi-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1-Phenyl-2,2’-bi-1H-imidazole often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and catalytic processes that ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Applications De Recherche Scientifique
1-Phenyl-2,2’-bi-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the bi-imidazole linkage.
2-Phenylimidazole: Another closely related compound with the phenyl group at a different position.
Benzimidazole: Contains a fused benzene ring instead of a phenyl group attached to the imidazole ring.
Uniqueness
1-Phenyl-2,2’-bi-1H-imidazole is unique due to its bi-imidazole structure, which imparts distinct chemical and biological properties. This structure allows for more versatile interactions with molecular targets and enhances its stability and reactivity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
935547-74-3 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yl)-1-phenylimidazole |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14) |
Clé InChI |
PKCDGHJFFNVCFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


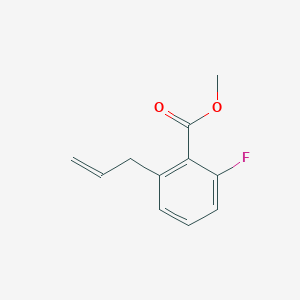
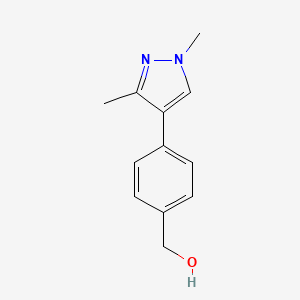
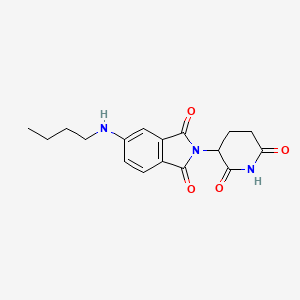
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

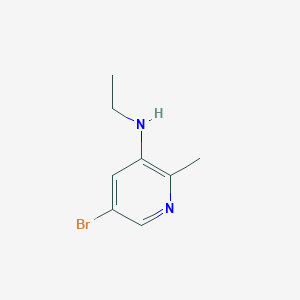

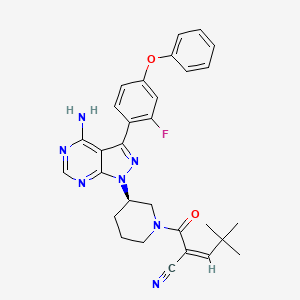
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
